N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a furan ring, a benzyl group, a pyrazole ring, and a sulfonamide group
Mechanism of Action
Target of Action
Furan derivatives are known to interact with various targets or receptors in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
Furan derivatives are known to interact with their targets, leading to changes in cellular processes . Pyrazole derivatives also have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Biochemical Pathways
Furan and pyrazole derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Result of Action
Furan and pyrazole derivatives are known to have diverse pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl benzyl intermediate, which is then coupled with a pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-3-carboxylic acid derivatives .
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
- N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide
- N-(4-(furan-3-yl)benzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Uniqueness
N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Biological Activity
N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Benzyl group : A phenyl ring attached to a methylene (-CH2-) group.
- Pyrazole ring : A five-membered ring containing two adjacent nitrogen atoms.
- Sulfonamide group : A functional group characterized by a sulfur atom bonded to a nitrogen atom and two oxygen atoms.
This structural diversity contributes to its potential bioactivity.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various pyrazole compounds showed effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus .
Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli, S. aureus | 20.5, 18.0 |
2. Anticancer Activity
This compound has been investigated for its anticancer properties, particularly against melanoma cells. It has shown promising results in inhibiting the BRAF(V600E) mutation, which is commonly associated with melanoma .
In vitro studies demonstrated that this compound inhibited cell proliferation in BRAF mutant melanoma cell lines with an IC50 value of approximately 15 µM, indicating its potential as a therapeutic agent in cancer treatment .
3. Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have also been documented. For instance, compounds similar to this compound exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM .
Inflammatory Marker | Inhibition Percentage (%) |
---|---|
TNF-α | 76% |
IL-6 | 86% |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
- Anticancer : Inhibition of key signaling pathways involved in cell proliferation and survival, particularly those mediated by mutant BRAF.
- Anti-inflammatory : Modulation of cytokine release and inhibition of inflammatory mediators.
Case Studies
Several case studies have underscored the efficacy of pyrazole derivatives:
- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for their activity against various cancer cell lines. This compound demonstrated superior activity compared to standard chemotherapeutics .
- Antimicrobial Efficacy : In a comparative study, this compound was shown to outperform traditional antibiotics against resistant strains of bacteria .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-18-10-15(9-16-18)22(19,20)17-8-12-2-4-13(5-3-12)14-6-7-21-11-14/h2-7,9-11,17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZHGUMSTMLBMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.